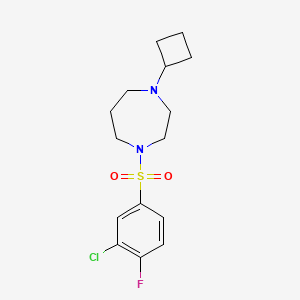

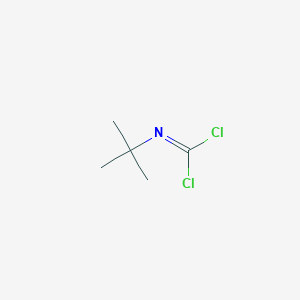

1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea, also known as DMTU, is a potent antioxidant and a promising therapeutic agent. DMTU has been extensively studied for its potential applications in various scientific research areas, including neuroprotection, cardiovascular disease, and cancer.

Aplicaciones Científicas De Investigación

Impact on Cuticle Deposition and Insecticidal Activity

A study by Mulder and Gijswijt (1973) on two promising new insecticides, including compounds similar to 1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea, revealed their unique mode of action, where they interfere with cuticle deposition in insects. This leads to a failure in moulting or pupating, resulting in death. These compounds are expected to be safe towards mammals and demonstrate a broad spectrum of insecticidal activity (Mulder & Gijswijt, 1973).

Photocatalysis for Environmental Remediation

Kim, Monllor-Satoca, and Choi (2012) discussed the use of titania photocatalysts modified with surface components, including chlorophenol and urea derivatives, for the simultaneous production of hydrogen and degradation of organic pollutants. This dual-function photocatalysis indicates a potential application for this compound in environmental pollution control (Kim, Monllor-Satoca, & Choi, 2012).

Novel Compound Synthesis and Biological Activity

Ling et al. (2008) synthesized novel 4,5‐disubstituted thiazolyl urea derivatives, including compounds structurally related to this compound, and evaluated their antitumor activities. Some derivatives showed promising antitumor activities, suggesting potential applications in medicinal chemistry (Ling et al., 2008).

Corrosion Inhibition

Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, including those structurally similar to this compound, for mild steel in acidic solutions. The study demonstrates the potential use of such compounds in protecting metals from corrosion, contributing to material science and engineering (Mistry et al., 2011).

Propiedades

IUPAC Name |

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O3S/c12-7-1-3-8(4-2-7)14-11(16)15-10-6-19(17,18)5-9(10)13/h1-4,9-10H,5-6H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWIYCFLTIBLQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

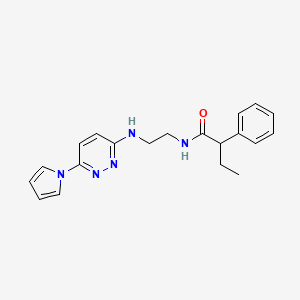

![(Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2582602.png)

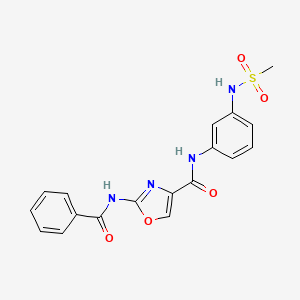

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2582604.png)

![8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2582606.png)

![4,4,4-Trifluoro-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2582611.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide](/img/structure/B2582612.png)

![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B2582615.png)

![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2582617.png)